Tungsten CVD/ALD Precursor: WH₂(iPrCp)₂ Delivers 2.3× Higher Vapor Pressure than WH₂Cp₂ at 100 °C
In a direct head-to-head thermal analysis of tungsten dihydride precursors, WH₂(iPrCp)₂ exhibited a vapor pressure of 0.16 Torr at 100 °C and 1 Torr at 143 °C, compared to WH₂Cp₂ which showed only 0.07 Torr at 100 °C [1]. The enthalpy of vaporization (ΔHvap) was 14.3 kcal/mol for WH₂(iPrCp)₂ versus 16.8 kcal/mol for WH₂Cp₂, reflecting a 2.5 kcal/mol advantage in volatilization energy for the isopropyl-substituted derivative. Additionally, WH₂(iPrCp)₂ has a melting point of 35 °C, lower than that of WH₂Cp₂ (a high-melting solid), and demonstrated superior thermal stability with decomposition occurring at higher temperatures than WH₂Cp₂ (which decomposes at 280–300 °C) [1].
WH₂Cp₂: 0.07 Torr at 100 °C
2.3× higher vapor pressure; ΔHvap 2.5 kcal/mol lower; m.p. 35 °C vs solid
| Evidence Dimension | Vapor pressure at 100 °C |
|---|---|
| Target Compound Data | WH₂(iPrCp)₂: 0.16 Torr at 100 °C; ΔHvap = 14.3 kcal/mol; m.p. = 35 °C |
| Comparator Or Baseline | WH₂Cp₂: 0.07 Torr at 100 °C; ΔHvap = 16.8 kcal/mol; m.p. = high-melting solid |
| Quantified Difference | 2.3× higher vapor pressure; 2.5 kcal/mol lower ΔHvap; liquid at near-ambient temperature vs. solid |
| Conditions | Thermogravimetric analysis (TGA/DSC/DTA) under inert atmosphere (Ar), 25–400 °C, 30 sccm He gas stream at atmospheric pressure |
Why This Matters
Higher vapor pressure and lower melting point directly translate into more reliable precursor delivery in MOCVD/ALD processes, reducing the risk of condensation in delivery lines and enabling lower bubbler temperatures for reproducible thin-film deposition.
- [1] Doppelt, P.; et al. Novel Cyclopentadienyl Based Precursors for CVD of W Containing Films. Surf. Coat. Technol. 2007, 201, 9155–9160. DOI: 10.1016/j.surfcoat.2007.04.112. View Source
